1,1,3-Trimethyl-5-phenylbiuret
Description
Structure
3D Structure
Properties
CAS No. |
76266-34-7 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-carbamoyl-3,3-dimethyl-1-(2-methylphenyl)urea |
InChI |
InChI=1S/C11H15N3O2/c1-8-6-4-5-7-9(8)14(10(12)15)11(16)13(2)3/h4-7H,1-3H3,(H2,12,15) |
InChI Key |
VQBLMDMWEQYWBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C(=O)N)C(=O)N(C)C |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)N)C(=O)N(C)C |
Synonyms |
1,1,3-trimethyl-5-phenylbiuret ST 281 ST-281 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1,1,3 Trimethyl 5 Phenylbiuret
Strategies for Direct Synthesis of 1,1,3-Trimethyl-5-phenylbiuret
The most direct and widely employed strategy for the synthesis of this compound involves the condensation of an appropriate isocyanate with a substituted urea (B33335).
The core reaction for the direct synthesis of this compound is the addition of phenyl isocyanate to 1,1,3-trimethylurea. In this reaction, the nitrogen atom of the urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This forms a new carbon-nitrogen bond and results in the final biuret (B89757) structure.
The general reaction is as follows:
Phenyl Isocyanate + 1,1,3-Trimethylurea → this compound
This method is advantageous due to the high reactivity of isocyanates, which often allows the reaction to proceed under mild conditions. The choice of an asymmetric urea, 1,1,3-trimethylurea, is crucial for obtaining the desired substitution pattern on the final biuret molecule.
The efficiency of the condensation reaction is highly dependent on the reaction conditions. While specific optimized protocols for this compound are not extensively documented in the literature, analogous reactions for the synthesis of other substituted biurets provide insight into effective conditions. Key parameters that are typically optimized include solvent, temperature, and reaction time.
Non-polar aprotic solvents are often favored to prevent side reactions with the highly reactive isocyanate. The reaction temperature is generally kept moderate to control the reaction rate and minimize the formation of byproducts. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Below is an interactive data table summarizing typical conditions for analogous biuret syntheses:
Exploration of Alternative Synthetic Routes
Beyond the direct condensation of isocyanates and ureas, alternative synthetic strategies are being explored to enhance efficiency, improve substrate scope, and employ more environmentally benign methodologies.
The use of catalysts can significantly accelerate the rate of biuret formation and allow for milder reaction conditions. Both acid and base catalysts have been shown to be effective in promoting the addition of N-H bonds across the N=C bond of isocyanates. kiche.or.kr For the synthesis of this compound, a Lewis acid catalyst could be employed to activate the phenyl isocyanate, making it more susceptible to nucleophilic attack by the 1,1,3-trimethylurea. researchgate.net
Various catalysts have been screened for the synthesis of biuret from urea, with both homogeneous and heterogeneous systems showing promise. kiche.or.kr For instance, organic acids like thionyl chloride and solid catalysts such as zeolites and heteropolyacids have demonstrated catalytic activity. kiche.or.kr
An alternative approach involves the modification of a pre-existing biuret or urea structure. For example, a simpler biuret could be synthesized and subsequently alkylated to introduce the desired methyl groups. However, this method can be challenging due to potential issues with regioselectivity, leading to a mixture of products.
A more plausible route involves the synthesis of the precursor, 1,1,3-trimethylurea. While not a direct derivatization of a biuret, the synthesis of this key intermediate is a critical step. The synthesis of unsymmetrical ureas can be achieved through various methods, including the reaction of an isocyanate with a corresponding amine or the use of phosgene (B1210022) equivalents with different amines in a stepwise manner. For instance, the synthesis of 1,1,3,3-tetramethylurea (B151932) is well-established and involves the reaction of dimethylamine (B145610) with phosgene or dimethylcarbamoyl chloride. wikipedia.orgchemicalbook.com A similar strategy could be adapted for the synthesis of 1,1,3-trimethylurea by reacting dimethylamine with methyl isocyanate or by a stepwise process involving methylamine (B109427) and dimethylamine with a carbonyl source.
Mechanistic Investigations of this compound Formation
The formation of this compound from phenyl isocyanate and 1,1,3-trimethylurea proceeds through a nucleophilic addition mechanism. The nitrogen atom of the -NH- group in 1,1,3-trimethylurea acts as the nucleophile. The lone pair of electrons on this nitrogen atom attacks the electrophilic carbonyl carbon of the phenyl isocyanate.
This initial attack leads to the formation of a tetrahedral intermediate. The intermediate then undergoes a proton transfer, likely facilitated by the solvent or other species in the reaction mixture, to yield the stable biuret product.
In the presence of a Lewis acid catalyst, the mechanism is believed to involve the coordination of the catalyst to the oxygen atom of the isocyanate's carbonyl group. researchgate.net This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the urea. researchgate.net This activation lowers the energy barrier for the reaction, thereby increasing the reaction rate. researchgate.net The study of reaction kinetics and the isolation of intermediates, where possible, are key to fully elucidating the reaction mechanism under various conditions.
Detailed Reaction Mechanism Elucidation
The formation of this compound proceeds through a nucleophilic addition-elimination mechanism. The reaction is initiated by the nucleophilic attack of the secondary amine nitrogen of 1,1,3-trimethylurea on the electrophilic carbonyl carbon of phenyl isocyanate.
The elucidated steps of the reaction mechanism are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the -NH(CH₃) group in 1,1,3-trimethylurea attacks the carbonyl carbon of phenyl isocyanate. This is the rate-determining step of the reaction. The nitrogen atom in the dimethylamino group is less nucleophilic due to steric hindrance and electronic effects, making the secondary amine the reactive site.
Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl oxygen of the former isocyanate group carries a negative charge, and the attacking nitrogen atom bears a positive charge.
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom. This proton transfer can be intramolecular or facilitated by solvent molecules or a catalyst. This step results in the formation of a neutral intermediate.
Tautomerization and Product Formation: The neutral intermediate rapidly tautomerizes to form the stable biuret structure of this compound. This final product contains the characteristic biuret linkage (-NH-CO-NR-CO-NH-).
Role of Catalysts in Reaction Pathways
While the reaction between a substituted urea and an isocyanate can proceed without a catalyst, the reaction rate can be significantly enhanced by the use of either acid or base catalysts.
Base Catalysis:
Basic catalysts function by increasing the nucleophilicity of the urea reactant. A base can deprotonate the secondary amine of 1,1,3-trimethylurea, generating a more potent nucleophile, the corresponding urea anion. This anion then readily attacks the phenyl isocyanate, accelerating the rate of the initial nucleophilic addition step.
| Catalyst Type | Mode of Action | Effect on Reaction Rate |
| Base | Deprotonates the secondary amine of 1,1,3-trimethylurea, increasing its nucleophilicity. | Increases |
Acid Catalysis:
Acid catalysts, on the other hand, activate the isocyanate group. The acid protonates the oxygen atom of the carbonyl group in phenyl isocyanate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the urea. This lowers the activation energy of the reaction.
| Catalyst Type | Mode of Action | Effect on Reaction Rate |
| Acid | Protonates the carbonyl oxygen of phenyl isocyanate, increasing the electrophilicity of the carbonyl carbon. | Increases |
The choice of catalyst can influence the reaction conditions required, such as temperature and reaction time, and may also affect the formation of potential side products.
Advanced Spectroscopic and Structural Characterization of 1,1,3 Trimethyl 5 Phenylbiuret
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei. For 1,1,3-Trimethyl-5-phenylbiuret, a combination of ¹H and ¹³C NMR studies is critical for a complete structural assignment.
¹H NMR Spectroscopic Analysis
The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups typically shifting signals to a higher frequency (downfield).
The expected signals would include those for the three methyl groups, the protons of the phenyl ring, and the N-H proton. The two N-methyl groups at the 1-position are chemically equivalent and would likely appear as a single sharp peak. The N-methyl group at the 3-position is in a different chemical environment and would therefore produce a separate signal. The protons on the phenyl ring will show characteristic splitting patterns depending on their substitution, typically appearing in the aromatic region of the spectrum. The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| N(1)-(CH₃)₂ | 2.8 - 3.2 | Singlet (s) |
| N(3)-CH₃ | 3.0 - 3.4 | Singlet (s) |
| Phenyl-H (ortho, meta, para) | 7.0 - 7.6 | Multiplet (m) |
| N(5)-H | 8.0 - 9.5 | Broad Singlet (br s) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the atoms they are bonded to.
The spectrum is expected to show signals for the two carbonyl carbons of the biuret (B89757) backbone, which will be in the downfield region. The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (the carbon attached to the nitrogen) having a distinct chemical shift. The three methyl carbons will be found in the upfield region of the spectrum. Due to the symmetry of the dimethylamino group, the two methyl carbons at the 1-position are expected to be equivalent.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (at C2 and C4) | 155 - 165 |
| Phenyl C (ipso) | 135 - 145 |
| Phenyl C (ortho, meta, para) | 115 - 130 |
| N(1)-(CH₃)₂ | 35 - 45 |
| N(3)-CH₃ | 30 - 40 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₅N₃O₂).
The calculated monoisotopic mass of this compound is approximately 221.1164 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).
Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Plausible fragmentation pathways for this compound could involve the cleavage of the C-N bonds of the biuret backbone, loss of methyl groups, or fragmentation of the phenyl ring. Analysis of these fragment ions would help to confirm the connectivity of the different structural units within the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will have characteristic absorption or scattering frequencies.
The IR spectrum is expected to show strong absorption bands for the carbonyl (C=O) stretching vibrations, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the secondary amine will likely appear as a sharp band around 3300-3500 cm⁻¹. The C-N stretching vibrations and the aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region of the spectrum.
Raman spectroscopy, which is based on the inelastic scattering of light, would provide complementary information. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the symmetric vibrations of the phenyl ring and potentially the C=O groups would be expected to be prominent in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (sharp) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| C=O Stretch | 1650 - 1750 (strong) | Moderate to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| C-N Stretch | 1200 - 1350 | Moderate |
Theoretical and Computational Investigations of 1,1,3 Trimethyl 5 Phenylbiuret
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. aip.org It would be employed to study the reaction mechanisms and energetics related to 1,1,3-trimethyl-5-phenylbiuret by mapping the potential energy surface for its formation or subsequent reactions.
A typical DFT study would involve:
Geometry Optimization: Calculating the lowest-energy three-dimensional structure of the reactants, products, and any transition states.
Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to derive thermodynamic properties like enthalpy and Gibbs free energy.
Transition State Searching: Identifying the highest-energy point along the reaction coordinate, which is crucial for determining the activation energy of a reaction.
For the synthesis of this compound, likely from a substituted urea (B33335) and a phenyl isocyanate derivative, DFT could elucidate the step-by-step mechanism. This would involve calculating the energies of potential intermediates and the energy barriers for each step. The resulting energy profile would reveal the rate-determining step and provide a theoretical basis for optimizing reaction conditions.
Table 1: Hypothetical DFT Energy Profile for a Reaction Step
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | +25.0 | +26.5 |
| Intermediate | +5.0 | +4.2 |
| Product | -10.0 | -11.3 |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape.
The process involves:
Assigning a force field to the molecule, which defines the potential energy of the system based on the positions of its atoms.
Solving Newton's equations of motion for the system, which predicts how the atoms will move over a period of time.
Analyzing the resulting trajectory to identify stable conformations and the dynamics of transitions between them.
MD simulations would reveal the preferred spatial arrangements of the trimethyl and phenyl groups. Research on related molecules, such as pentaethylbiuret and hexaethyltriuret, has shown that alkylated biurets can adopt stable helical conformations in solution. nih.gov It is plausible that this compound would also exhibit a limited number of stable conformers governed by steric hindrance and intramolecular interactions. The simulations could quantify the dihedral angles that define these conformations and the energy barriers separating them.
Table 2: Potential Stable Conformers Identified by MD
| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Population (%) |
| A | 175 | 65 | 60 |
| B | -60 | 180 | 35 |
| C | 60 | 60 | 5 |
This table is a hypothetical representation of results from a conformational analysis.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, including methods like DFT, are essential for understanding the electronic properties and intrinsic reactivity of a molecule. For this compound, these calculations would provide a wealth of information.
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the phenyl ring and methyl protons would show varying degrees of positive potential.
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding or charge transfer.
These calculations would help predict how this compound might interact with other reagents. For instance, the MEP map would indicate the most likely sites for electrophilic or nucleophilic attack.
Table 3: Hypothetical Electronic Properties from Quantum Chemical Calculations
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 Debye |
This table contains example data and is not based on published results for this specific molecule.
Computational Predictions of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds. aip.orgsns.it For this compound, these predictions would be a valuable complement to experimental data.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated IR spectrum can be compared with experimental data to confirm the structure and assign specific absorption bands to the corresponding vibrational modes (e.g., C=O stretching, N-H bending, C-N stretching).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of complex experimental NMR spectra.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum.
Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR: C=O stretch (cm⁻¹) | 1685, 1710 | 1680, 1705 |
| ¹H NMR: Phenyl-H (ppm) | 7.2-7.5 | 7.1-7.4 |
| ¹³C NMR: C=O (ppm) | 155, 158 | 154, 157 |
| UV-Vis: λmax (nm) | 250 | 255 |
This table is for illustrative purposes to show how predicted data is compared with experimental findings.
Derivatization and Analogues of 1,1,3 Trimethyl 5 Phenylbiuret
Synthesis of Substituted Arylbiuret Derivatives
The generation of a library of substituted arylbiuret derivatives from 1,1,3-trimethyl-5-phenylbiuret can be achieved through modifications at either the nitrogen atoms of the biuret (B89757) backbone or the peripheral phenyl ring.
The biuret scaffold contains multiple nitrogen atoms that can potentially be functionalized. In the case of this compound, the nitrogen atoms at positions 1 and 3 are already methylated. Further substitution would likely target the remaining nitrogen atom. The synthesis of N-substituted phenylurea derivatives can provide insights into analogous reactions for biurets. For instance, N-phenyl-N'-(substituted) phenoxy acetyl ureas have been synthesized in a three-step process involving the initial formation of a phenylurea, followed by chloroacetylation and subsequent reaction with substituted phenols researchgate.net. This suggests that the nitrogen atoms in a biuret structure could potentially be targeted for acylation or alkylation under suitable conditions.
The synthesis of N,N'-diaryl ureas has been achieved using phosgene (B1210022) substitutes like 1,1'-carbonylbisbenzotriazole or triphosgene. These methods involve the in-situ generation of an aryl isocyanate which then reacts with an amine mdpi.com. A similar strategy could be envisioned for the synthesis of more complex biuret derivatives.
Detailed research findings on the direct modification at the nitrogen centers of this compound are not extensively documented in the available literature. However, the general reactivity of urea (B33335) and biuret-like structures suggests that the lone pair of electrons on the nitrogen atoms can participate in nucleophilic reactions, allowing for the introduction of a variety of substituents.
Table 1: Potential Reactions for Modification at Nitrogen Centers
| Reaction Type | Reagents and Conditions | Potential Product |
| Alkylation | Alkyl halide, Base (e.g., NaH) | N-alkylated this compound |
| Acylation | Acyl chloride or anhydride (B1165640), Base (e.g., Pyridine) | N-acylated this compound |
| Michael Addition | α,β-unsaturated carbonyl compound | N-adduct of this compound |
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic ring. The nature of the biuret substituent will influence both the rate and regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions that could be applied to this compound include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogenating agent and a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst like AlCl₃. It is important to note that the biuret substituent might interfere with the catalyst wikipedia.orgbyjus.comnih.govlscollege.ac.inmasterorganicchemistry.com.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. This reaction generally requires stoichiometric amounts of the catalyst due to complexation with the product wikipedia.orgbyjus.comnih.govlscollege.ac.inmasterorganicchemistry.com.
The synthesis of phenyl-substituted cibalackrot derivatives has been achieved through reactions involving substituted phenylacetyl chlorides, indicating that phenyl rings bearing various substituents can be incorporated into larger molecular frameworks nih.gov. The synthesis of substituted benzofurans also provides examples of reactions on substituted phenolic precursors nih.gov.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Moiety
| Reaction | Reagents | Predicted Major Isomers |
| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives |
| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl derivatives |
Reactivity of this compound Towards Chemical Transformations
The reactivity of this compound is dictated by the functional groups present in its structure, namely the biuret backbone and the phenyl ring.
The biuret linkage, being composed of amide-like bonds, can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the molecule. Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that the rate of hydrolysis is influenced by the nature of the substituents on the phenyl ring rsc.org. Similarly, the hydrolysis of this compound would likely be affected by substituents on its phenyl group.
Structure-Reactivity Relationships in Related Biuret Systems
The relationship between the chemical structure of biuret derivatives and their reactivity is a key aspect in understanding their chemical behavior. This relationship is primarily governed by electronic and steric effects of the substituents.
Electronic effects of substituents on the phenyl ring can significantly influence the reactivity of the entire molecule. Electron-donating groups (EDGs) on the phenyl ring increase the electron density of the aromatic system, making it more susceptible to electrophilic attack and generally increasing the rate of reaction lumenlearning.comyoutube.com. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles libretexts.org. These electronic effects can also be transmitted through the molecule, potentially influencing the reactivity of the biuret backbone. For instance, the basicity of the nitrogen atoms and the susceptibility of the carbonyl groups to nucleophilic attack could be modulated by the electronic nature of the phenyl substituent.
Steric effects also play a crucial role in the reactivity of substituted biurets. Bulky substituents on the phenyl ring, particularly in the ortho position, can hinder the approach of reagents to the reaction center, thereby slowing down the reaction rate nih.gov. This steric hindrance can affect both reactions on the phenyl ring and those on the biuret moiety.
Coordination Chemistry of Biuret Ligands and Potential for 1,1,3 Trimethyl 5 Phenylbiuret Complexation
Principles of Biuret-Metal Complex Formation
The formation of metal-biuret complexes is most famously exemplified by the biuret (B89757) test, which detects the presence of peptide bonds. The underlying principle of this reaction provides a fundamental model for biuret-metal complexation. In an alkaline environment, the hydrogen atoms on the amide nitrogen atoms of the biuret ligand are displaced. This deprotonation allows the nitrogen atoms, which possess lone pairs of electrons, to act as Lewis bases and donate these electron pairs to a metal cation, which acts as a Lewis acid.
The coordination typically involves the formation of a chelate complex, where the biuret ligand binds to the central metal ion at multiple points, creating a stable ring structure. For instance, with copper(II) ions in an alkaline solution, four nitrogen atoms from the peptide bonds coordinate with the metal ion, resulting in the displacement of peptide hydrogens and the formation of a characteristic purple-colored coordination complex. The intensity of this color is directly proportional to the concentration of the peptide bonds, a principle utilized in spectrophotometric analysis. This chelation enhances the stability of the complex compared to coordination with monodentate ligands.
Coordination Modes and Ligand Properties of Biuret Frameworks
The biuret ligand (H₂N-CO-NH-CO-NH₂) can coordinate with metal ions in several ways, but the most common mode involves acting as a bidentate ligand following deprotonation. In neutral or alkaline solutions, biuret can form complexes with various transition metals. The coordination is typically established through the nitrogen atoms of the two amide groups, creating a stable five- or six-membered chelate ring with the metal center.
Electronic Effects: The methyl groups are electron-donating, which can increase the electron density on the coordinating nitrogen atoms, potentially strengthening the ligand-metal bond. The phenyl group can exert both inductive and resonance effects, further modifying the electronic character of the ligand.
Steric Effects: The presence of bulky substituents like methyl and phenyl groups introduces steric hindrance around the coordination sites. This can influence the geometry of the resulting complex, potentially preventing the formation of certain structures or favoring lower coordination numbers. researchgate.netnih.gov For instance, bulky substituents on a ligand can block the formation of multidentate bonds. researchgate.net
These steric and electronic modifications in 1,1,3-trimethyl-5-phenylbiuret would modulate its reactivity and the stability of its potential metal complexes compared to the parent biuret molecule. nsf.govnih.gov
Formation and Characterization of Biuret Coordination Compounds
Biuret and its derivatives readily form stable coordination compounds with a variety of first-row transition metals, including copper(II), nickel(II), cobalt(II), and manganese(II). researchgate.netrsc.org These complexes are typically synthesized by reacting a salt of the transition metal with the biuret ligand in a suitable solvent, often under neutral or alkaline conditions to facilitate deprotonation of the amide groups. rsc.org
The resulting complexes are characterized using a range of analytical techniques:
Elemental Analysis is used to determine the stoichiometry of the complex, confirming the metal-to-ligand ratio.
Infrared (IR) Spectroscopy is employed to identify the mode of coordination by observing shifts in the vibrational frequencies of the ligand's functional groups upon complexation.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic structure and geometry of the complex, as the d-d electronic transitions of the metal ion are sensitive to the coordination environment. libretexts.org
Magnetic Susceptibility Measurements are used to determine the number of unpaired electrons in the metal center, which helps in assigning the geometry of the complex (e.g., octahedral vs. tetrahedral). researchgate.net
The table below summarizes typical spectroscopic data for some bivalent transition metal complexes with biuret, illustrating the effect of coordination on the ligand's vibrational modes and the electronic transitions of the metal ion.
| Complex | Key IR Bands (cm⁻¹) ν(C=O) | Key IR Bands (cm⁻¹) ν(N-H) | UV-Vis λₘₐₓ (nm) | Color |
|---|---|---|---|---|
| Biuret (Free Ligand) | ~1700-1725 | ~3400-3500 | - | White |
| [Cu(bi)₂]Cl₂ | ~1650 | ~3300 | ~540 | Purple |
| Ni(bi)₂₂ | ~1640 | ~3350 | ~400, ~650 | Green |
| [Co(bi)₂]Cl₂ | ~1645 | ~3340 | ~500 | Pink |
Data are representative and compiled from general findings in the literature. bi refers to the deprotonated biuret ligand.
The coordination chemistry of rare-earth elements (REEs), or lanthanides, differs significantly from that of transition metals. REEs are hard Lewis acids, showing a preference for hard donor atoms like oxygen and fluorine over softer donors like sulfur. nih.gov Their large ionic radii typically lead to high coordination numbers, commonly ranging from 8 to 12. rutgers.edu The bonding in lanthanide complexes is predominantly ionic in character, with minimal participation of the 4f electrons in bonding. rutgers.edu
While there is extensive research on lanthanide complexes with various organic ligands, specific studies on the interaction between rare-earth metal salts and biuret or its derivatives are not widely reported in the literature. However, the potential for such complexation can be inferred from the fundamental principles of REE coordination chemistry.
The biuret framework contains both nitrogen and oxygen donor atoms, which are suitable for coordinating with hard lanthanide ions. It is plausible that biuret could act as a chelating ligand for REEs. The steric bulk of a substituted ligand like this compound could be particularly advantageous. The large size of the lanthanide ions often requires sterically demanding ligands to form stable, well-defined complexes and prevent the coordination of an excessive number of solvent molecules. rutgers.eduncl.ac.uk Therefore, the trimethyl and phenyl groups could help to occupy the coordination sphere of the large REE ion, potentially leading to the formation of stable, monomeric complexes. Further experimental investigation is required to confirm the formation and to characterize the structure and properties of such potential complexes.
Spectroscopic Signatures of Metal-Biuret Complexes
Spectroscopy is a primary tool for confirming the formation of metal-biuret complexes and elucidating their structures. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide distinct signatures of coordination.
Infrared (IR) Spectroscopy: The IR spectrum of a free biuret ligand is characterized by strong absorption bands corresponding to the stretching vibrations of the N-H and C=O groups. Upon coordination to a metal ion, significant changes occur in these regions:
ν(N-H) Band: In complexes where the amide proton is displaced, the N-H stretching band (typically around 3300-3500 cm⁻¹) may disappear or shift to a lower frequency (wavenumber) due to the formation of the M-N bond.
ν(C=O) Band (Amide I): The carbonyl stretching frequency (typically around 1700 cm⁻¹) almost invariably shifts to a lower wavenumber upon coordination. This shift indicates a weakening of the C=O bond, which can be attributed to the drainage of electron density towards the metal center through the coordinated nitrogen atom. researchgate.net
The magnitude of these shifts can provide information about the strength of the metal-ligand bond.
UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectra are dominated by electronic transitions involving the d-orbitals of the metal ion. The absorption of light in the visible region is responsible for the characteristic colors of these complexes. The energies of these d-d transitions are sensitive to the type of ligand coordinated to the metal.
The position of the absorption maxima (λₘₐₓ) can be used to compare the ligand field strength of biuret with other ligands. For example, the purple color of the copper(II)-biuret complex arises from a broad absorption band centered around 540 nm. rsc.org The specific λₘₐₓ values and molar absorptivities are key signatures used to characterize the electronic environment of the metal ion within the complex. libretexts.org
The table below provides a summary of the expected spectroscopic shifts upon the complexation of a biuret ligand.
| Spectroscopic Technique | Key Signature in Free Ligand | Observed Change Upon Complexation | Information Gained |
|---|---|---|---|
| Infrared (IR) | ν(N-H) at ~3300-3500 cm⁻¹ | Disappearance or shift to lower frequency | Confirmation of deprotonation and M-N bond formation |
| Infrared (IR) | ν(C=O) at ~1700-1725 cm⁻¹ | Shift to lower frequency (~1640-1660 cm⁻¹) | Indication of coordination through amide nitrogen |
| UV-Visible | Ligand-based π→π* transitions (UV region) | Appearance of new d-d transition bands (Visible region) | Geometry and electronic structure of the metal center |
Applications of Biuret Compounds in Non Biological Fields
Industrial Applications of Biuret (B89757) and its Derivatives
The industrial utility of biuret compounds is marked by their reactivity and ability to modify the properties of various systems.
Role as H₂S Scavengers in Industrial Processes
Hydrogen sulfide (H₂S) is a toxic and corrosive gas frequently encountered in the oil and gas industry. researchgate.netaau.dkq2technologies.com H₂S scavengers are crucial for mitigating its detrimental effects on equipment, infrastructure, and personnel safety. q2technologies.com While triazine-based compounds are the most common H₂S scavengers, there is ongoing research into alternative chemistries to address issues like solids formation and nitrogen contamination of crude oil. researchgate.netresearchgate.netresearchgate.net
Urea-based chemicals, from which biuret is derived, have been investigated as potential H₂S scavengers. mdpi.com For instance, 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), a compound consisting of urea (B33335), glyoxal, and formaldehyde, has been studied for its scavenging properties. mdpi.com The mechanism of action for many scavengers involves a chemical reaction with H₂S to form stable, non-hazardous compounds that can be safely removed. researchgate.netq2technologies.com
Key H₂S Scavenger Types and Their Characteristics
| Scavenger Type | Chemical Base | Key Features |
| Triazines | Formaldehyde and amines (e.g., MEA) | Widely used, fast-acting, irreversible reaction with H₂S. researchgate.netaau.dk |
| Oxazolidine Derivatives | Oxazolidine | Potential replacement for triazines, offering better performance and reduced nitrogen content. researchgate.net |
| Urea Derivatives | Urea, glyoxal, formaldehyde | Considered environmentally benign alternatives. mdpi.com |
| Metal Salts | Metal compounds | Used in conjunction with other scavengers to enhance reaction rates and efficiency. google.com |
Application as Thixotropic Agents in Coating Systems
Thixotropic agents are rheology modifiers that impart a shear-thinning property to coating systems. behnmeyer.comborchers.com This means the coating is viscous at rest, preventing sagging, but flows easily when shear is applied (e.g., brushing or spraying). epo.org Urea urethanes and other urea derivatives are known to function as effective thixotropic agents. google.com
These agents create a latent gel structure within the coating formulation. borchers.comgoogle.com The effectiveness of the thixotropic properties can be influenced by the polarity of the binding agent and the solvent in the coating system. google.com The ability to introduce these agents subsequently allows for the adjustment and correction of the final paint or varnish formulation. google.com
Integration in Corrosion Protection Pigments and Coatings
Corrosion inhibitors are substances added to coatings to protect metallic surfaces from degradation. nih.govyoutube.com These inhibitors work by adsorbing onto the metal surface and forming a protective film. nih.govyoutube.com While specific applications of 1,1,3-trimethyl-5-phenylbiuret in this area are not documented, the broader class of organic compounds containing nitrogen and other heteroatoms is known for its corrosion-inhibiting properties.
Inhibitive pigments are incorporated into coating formulations to enhance their anti-corrosive performance. dtu.dk When water penetrates the coating, these pigments can dissolve and release inhibitive ions that protect the metal substrate. dtu.dk The development of "superprimers" involves integrating functionalities like corrosion inhibition directly into the primer, often using organofunctional silanes and water-dispersed organic resins to ensure good adhesion and protection. dtic.mil
Biuret as a Building Block in Material Science
The biuret structure serves as a valuable building block in the synthesis of advanced materials due to its reactive sites and ability to form polymeric chains.
Precursors for Polymeric Structures (e.g., Polyurethanes)
Biuret groups can be formed during the synthesis of polyurethanes. researchgate.net Polyurethanes are created through the reaction of isocyanates with polyols. researchgate.net Under certain conditions, particularly at temperatures above 120°C, isocyanates can react with urea groups to form biuret linkages. researchgate.net This reaction can lead to branching and cross-linking within the polymer structure, affecting the final properties of the polyurethane material. researchgate.net
The formation of biuret structures is a known reaction in polyurethane chemistry and can be used to modify the properties of the resulting polymers. researchgate.netresearchgate.net For instance, polyisocyanates with a biuret structure can be prepared by reacting aliphatic diisocyanates with specific biuretizing agents. google.com
Intermediates in Carbon Nitride Synthesis
Graphitic carbon nitride (g-C₃N₄) is a metal-free semiconductor with applications in photocatalysis. nih.gov Urea is a common and inexpensive precursor for the synthesis of g-C₃N₄ through thermal decomposition. nih.gov During the pyrolysis of urea, biuret is formed as a crucial reaction intermediate. nih.govresearchgate.net
The decomposition of biuret is a key step in the pathway to forming graphitic carbon nitride. nih.gov Studies have shown that the conditions of urea pyrolysis, such as temperature and crucible geometry, significantly influence the decomposition pathway and the yield of the final carbon nitride product. nih.govresearchgate.net
Role of Biuret in Environmental and Prebiotic Chemical Pathways
Biuret (B89757) as an Intermediate in Cyanuric Acid Biodegradation Pathways
Cyanuric acid, a common industrial chemical and a byproduct of the degradation of s-triazine herbicides, can be utilized by certain microorganisms as a nitrogen source. The biodegradation of cyanuric acid involves a multi-step enzymatic pathway where biuret emerges as a key intermediate. researchgate.netnih.govresearchgate.net
The breakdown of cyanuric acid is initiated by the enzyme cyanuric acid hydrolase (AtzD), which opens the triazine ring to form carboxybiuret. nih.govresearchgate.net This unstable intermediate can then be processed through two primary metabolic routes. In one of these pathways, carboxybiuret is decarboxylated to form biuret. nih.govresearchgate.net The subsequent and crucial step is the enzymatic hydrolysis of biuret, catalyzed by the enzyme biuret hydrolase (BiuH). nih.gov This enzyme breaks down biuret into allophanate (B1242929) and ammonia (B1221849). nih.gov The allophanate is further hydrolyzed to ammonia and carbon dioxide, completing the mineralization of the nitrogen from the original cyanuric acid molecule. nih.gov
The mechanism of biuret hydrolysis by BiuH involves a cysteine residue in the enzyme's active site. nih.gov This cysteine performs a nucleophilic attack on a carbonyl carbon of biuret, leading to the formation of a tetrahedral intermediate. nih.gov Through a series of acid-base catalysis steps involving other active site residues like aspartate and lysine, ammonia is released, and a thioester intermediate is formed. nih.gov Finally, a water molecule hydrolyzes this intermediate, releasing allophanate and regenerating the enzyme for another catalytic cycle. nih.gov
Table 1: Key Enzymes in the Biuret-Mediated Cyanuric Acid Biodegradation Pathway
| Enzyme | Gene | Function |
| Cyanuric acid hydrolase | atzD | Catalyzes the hydrolytic ring cleavage of cyanuric acid to carboxybiuret. nih.govresearchgate.net |
| Carboxybiuret decarboxylase | trtB | Catalyzes the decarboxylation of carboxybiuret to biuret. nih.govresearchgate.net |
| Biuret hydrolase | biuH | Catalyzes the hydrolysis of biuret to allophanate and ammonia. nih.gov |
| Allophanate hydrolase | Catalyzes the hydrolysis of allophanate to ammonia and carbon dioxide. nih.gov |
Research has revealed at least two distinct metabolic pathways for cyanuric acid degradation in microorganisms. One pathway, found in organisms like Pseudomonas sp. ADP, proceeds through carboxybiuret to allophanate without the formation of free biuret as an intermediate. researchgate.netresearchgate.net However, a more prevalent pathway, identified in bacteria such as Rhizobium leguminosarum bv. viciae 3841, utilizes biuret as a central intermediate. researchgate.netnih.gov
In this biuret-centric pathway, the genes encoding the necessary enzymes, including cyanuric acid hydrolase and biuret hydrolase, are often found clustered together in the microbial genome. researchgate.net This genetic organization allows for the coordinated expression of the enzymes required for the efficient breakdown of cyanuric acid. The presence of these distinct pathways highlights the metabolic diversity of microorganisms in adapting to utilize various nitrogen sources in their environment. researchgate.netresearchgate.net The discovery that the biuret-mediated pathway is more widespread suggests its significance in the global nitrogen cycle and the bioremediation of environments contaminated with s-triazine compounds. researchgate.netresearchgate.net
Implications of Biuret in Prebiotic Chemical Evolution
The "RNA world" hypothesis posits that RNA, or a similar molecule, was the primary form of genetic material before the advent of DNA and proteins. A key challenge in this hypothesis is explaining the prebiotic synthesis of RNA's building blocks, particularly the sugar ribose and the ribonucleosides (a ribose sugar attached to a nucleobase). Recent studies have implicated biuret and its derivatives in plausible prebiotic pathways for the formation of RNA precursors, with borate (B1201080) minerals playing a crucial mediating role. researchgate.netnih.gov
One of the significant hurdles for the prebiotic synthesis of RNA is the inherent instability of ribose, especially under the conditions thought to have existed on early Earth. nih.govnasa.gov However, research has demonstrated that derivatives of urea (B33335), such as biuret and triuret, can react with ribose to form ribonucleoside-like molecules. researchgate.netresearchgate.net In experiments conducted under conditions mimicking prebiotic environments (heating at 95°C), biuret was shown to react with ribose to form urea-based nucleosides. researchgate.netresearchgate.net
These reactions are significant because they provide a potential pathway for the formation of stable sugar-base linkages, a fundamental step in the assembly of nucleic acids. The formation of these non-canonical nucleosides from simple and potentially abundant prebiotic molecules like biuret and ribose offers a plausible route to the building blocks of an early genetic system. researchgate.netresearchgate.net
The presence of borate minerals is considered to have been crucial for the prebiotic synthesis and stabilization of key biomolecules. nih.govresearchgate.netnih.gov Borate has a remarkable ability to form complexes with diols (molecules with two hydroxyl groups), such as the sugar ribose. nih.govnih.gov This complexation stabilizes ribose, protecting it from degradation and allowing it to accumulate in prebiotic environments. nih.govresearchgate.net
Furthermore, borate has been shown to mediate the reaction between biuret and ribose. researchgate.net The presence of boric acid facilitates the formation of ribonucleoside-related molecules from these precursors. researchgate.net Borate's role is likely twofold: it stabilizes the ribose in its furanose form (the five-membered ring structure found in RNA) and may also act as a catalyst for the glycosidic bond formation between the sugar and the biuret molecule. nih.gov The discovery that borate can mediate these crucial steps in the synthesis of RNA precursors provides strong support for the idea that borate-rich environments on the early Earth could have been cradles for the emergence of life. researchgate.netnih.govnih.gov
Future Research Directions and Emerging Trends in 1,1,3 Trimethyl 5 Phenylbiuret Chemistry
Development of Novel Synthetic Methodologies
The synthesis of complex biuret (B89757) structures like 1,1,3-Trimethyl-5-phenylbiuret traditionally relies on established methods. However, the future of its synthesis will likely be shaped by the development of more efficient, selective, and environmentally benign methodologies.
One promising area of research is the exploration of catalytic systems for the formation of the biuret backbone. The use of transition metal catalysts, for instance, could offer new routes to constructing N,N'-di- and N,N,N'-trisubstituted ureas, which are precursors to more complex biurets. nih.gov Furthermore, the development of solvent-free reaction conditions is a significant trend in green chemistry that could be applied to the synthesis of this compound. tpu.ru Such methods not only reduce environmental impact but can also lead to higher yields and simpler purification processes.
Another avenue for innovation lies in the use of novel reagents. The classical approach often involves hazardous reagents like phosgene (B1210022). nih.gov Future methodologies will likely focus on phosgene substitutes and direct routes from amines and carbon dioxide, leveraging catalysts to drive the reaction. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, will also be crucial in streamlining the production of this compound and its analogues.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Catalytic Synthesis | Increased selectivity, milder reaction conditions, potential for asymmetric synthesis. | Development of novel transition metal and organocatalysts. |
| Solvent-Free Reactions | Reduced environmental impact, simplified workup, potential for improved yields. | Microwave-assisted and mechanochemical synthesis. |
| Phosgene-Free Routes | Enhanced safety profile, use of more sustainable starting materials. | CO2 as a C1 source, use of carbonates and other less hazardous reagents. |
| One-Pot Procedures | Increased efficiency, reduced waste, improved atom economy. | Tandem and domino reaction sequences. |
Advanced Spectroscopic Probes for In-Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of the formation of this compound represents a significant future research direction.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, particularly with the use of fiber-optic probes, can provide valuable insights into the consumption of reactants and the formation of intermediates and products as the reaction progresses. jasco-global.com This allows for precise control over reaction parameters and can lead to the identification of optimal conditions. For instance, monitoring the characteristic vibrational frequencies of the carbonyl and N-H groups in the reactants and the biuret product can provide a detailed kinetic profile of the synthesis.
Raman spectroscopy is another powerful tool for in-situ reaction monitoring, offering complementary information to FTIR. Its insensitivity to water makes it particularly suitable for aqueous reaction systems. Furthermore, the development of multivariate data analysis methods, such as principal component analysis (PCA) and partial least squares (PLS) regression, will be instrumental in deconvoluting complex spectral data and building predictive models for reaction outcomes. usda.gov
| Spectroscopic Technique | Information Gained | Advantages for In-Situ Monitoring |
| FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | High sensitivity, availability of fiber-optic probes for remote sensing. |
| Raman Spectroscopy | Complementary vibrational information, suitable for aqueous and solid-phase reactions. | Non-invasive, minimal sample preparation, good spatial resolution. |
| NMR Spectroscopy | Detailed structural information on all species in the reaction mixture. | Unambiguous identification of compounds, potential for mechanistic studies. |
| UV-Vis Spectroscopy | Monitoring of chromophoric species, useful for kinetic studies. | Simple instrumentation, suitable for dilute solutions. |
Predictive Modeling for Structure-Reactivity Relationships
The ability to predict the reactivity and properties of a molecule based on its structure is a cornerstone of modern chemical research. For this compound, the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models will be invaluable for guiding synthetic efforts and exploring potential applications. nih.govnih.gov
These computational models use molecular descriptors, which are numerical representations of a molecule's structure, to predict its chemical behavior. nih.gov For this compound, descriptors such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters, and topological indices could be correlated with its reactivity in various chemical transformations.
A key challenge in this area is the generation of high-quality experimental data to train and validate the predictive models. A systematic study of the reactivity of a series of structurally related biuret derivatives would provide the necessary data to build robust and accurate models. chemrxiv.orgchemrxiv.org These models could then be used to virtually screen new candidate molecules with desired properties, thereby accelerating the discovery process.
| Modeling Approach | Predicted Properties | Required Input Data |
| QSAR/QSPR | Reactivity, solubility, thermal stability, spectroscopic properties. | Molecular descriptors (e.g., electronic, steric, topological). |
| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, spectroscopic data. | Molecular geometry, basis set, and functional. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, solvation effects. | Force field parameters, initial coordinates. |
Exploration of New Applications in Material Science and Catalysis (Non-Biological)
While the biological applications of urea (B33335) and biuret derivatives are well-documented, a significant area for future research lies in the exploration of non-biological applications of this compound in material science and catalysis. The presence of multiple hydrogen bond donors and acceptors in the biuret structure suggests its potential as a building block for supramolecular assemblies.
In material science, this compound could be investigated as a component of novel polymers, resins, or liquid crystals. Its rigid phenyl group and flexible trimethylated urea moiety could impart interesting thermal and mechanical properties to polymeric materials. Furthermore, the ability of the biuret functional group to coordinate with metal ions opens up possibilities for the design of new coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
In the field of catalysis, this compound and its derivatives could be explored as ligands for transition metal catalysts. The nitrogen and oxygen atoms of the biuret backbone can chelate to metal centers, influencing their catalytic activity and selectivity. Additionally, the biuret motif itself could act as an organocatalyst, for example, in hydrogen bond-mediated catalysis.
| Application Area | Potential Role of this compound | Key Properties to Investigate |
| Polymer Science | Monomer or additive in polyurethanes, polyamides, or other polymers. | Thermal stability, mechanical strength, processability. |
| Supramolecular Chemistry | Building block for self-assembling materials through hydrogen bonding. | Crystal packing, formation of gels or liquid crystals. |
| Coordination Chemistry | Ligand for the synthesis of coordination complexes and MOFs. | Coordination geometry, porosity, stability of the resulting materials. |
| Catalysis | Ligand for homogeneous catalysts or as an organocatalyst. | Catalytic activity, selectivity, and turnover number. |
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly guiding the design of chemical processes. For the synthesis of this compound, a strong focus on sustainability will be a defining trend in future research. This encompasses the entire lifecycle of the chemical, from the choice of starting materials to the final product and any associated waste streams.
A key aspect of sustainable synthesis is the use of renewable feedstocks. Research into deriving the building blocks of this compound from biomass would be a significant step towards a more sustainable chemical industry. Additionally, the development of synthetic routes that maximize atom economy—the efficiency with which atoms from the reactants are incorporated into the final product—will be crucial.
The use of greener solvents, such as water, supercritical fluids, or ionic liquids, is another important area of investigation. nih.gov Ideally, reactions would be conducted in the absence of a solvent altogether. tpu.ru Furthermore, the development of catalytic processes that can be run under milder conditions (lower temperature and pressure) will reduce the energy consumption of the synthesis. Finally, a focus on designing processes that are inherently safer, minimizing the use and generation of hazardous substances, will be paramount. ureaknowhow.comrsc.org
| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |
| Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Reduced reliance on fossil fuels, improved carbon footprint. |
| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product. | Minimized waste generation, increased process efficiency. |
| Safer Solvents and Auxiliaries | Use of water, supercritical CO2, or solvent-free conditions. | Reduced environmental pollution and worker exposure to hazardous chemicals. |
| Energy Efficiency | Catalytic reactions at ambient temperature and pressure. | Lower energy consumption, reduced operating costs. |
| Catalysis | Use of highly selective and recyclable catalysts. | Increased reaction rates, reduced by-product formation, simplified purification. |
Q & A
Q. What are the optimal synthetic routes for 1,1,3-Trimethyl-5-phenylbiuret, and how do reaction conditions influence yield?
To synthesize this compound, researchers should consider multi-step protocols involving condensation and alkylation. For example, analogous synthesis pathways (e.g., for substituted biurets) often employ reflux conditions with acidic or basic catalysts (e.g., 6N HCl or KOH/DMSO) to promote cyclization or functionalization . Reaction parameters such as temperature (e.g., 60°C for oxidation steps), solvent choice (e.g., dichloroethane for reductive amination), and stoichiometric ratios of intermediates significantly impact yield. Pilot-scale optimization via Design of Experiments (DoE) is recommended to identify critical parameters.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with predicted chemical shifts for methyl, phenyl, and biuret moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides unambiguous confirmation of stereochemistry .
Cross-referencing with PubChem data for analogous compounds (e.g., InChI keys, SMILES) ensures consistency in structural assignments .
Q. What analytical methods are recommended for detecting impurities in this compound?
Impurity profiling involves:
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to separate byproducts.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile impurities from incomplete alkylation or residual solvents.
- Thin-Layer Chromatography (TLC) : Rapid screening of reaction progress and byproduct formation .
Quantitative thresholds should align with ICH guidelines (e.g., <0.1% for unknown impurities).
Advanced Research Questions
Q. How does the electronic configuration of substituents in this compound affect its reactivity in nucleophilic environments?
The electron-donating methyl groups and electron-withdrawing phenyl ring modulate reactivity. For example:
- Methyl groups at the 1- and 3-positions increase steric hindrance, reducing nucleophilic attack at the carbonyl.
- The phenyl ring’s resonance effects stabilize intermediates during substitution reactions.
Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites . Experimental validation via kinetic assays under varying pH and solvent polarities is critical .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from assay variability or structural modifications. Strategies include:
- Comparative Dose-Response Studies : Standardize protocols (e.g., IC measurements) across cell lines.
- Metabolite Profiling : Identify active metabolites that may contribute to observed effects.
- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., trifluoromethyl vs. methyl groups) to isolate contributing factors .
Meta-analyses of published data can highlight methodological inconsistencies (e.g., solvent effects in cytotoxicity assays).
Q. What computational approaches predict the stability of this compound under different storage conditions?
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis) under accelerated storage conditions (e.g., 40°C/75% RH).
- Quantum Mechanical (QM) Calculations : Estimate bond dissociation energies to identify labile groups (e.g., biuret linkages).
- Cheminformatics Databases : Cross-reference PubChem stability data for structurally related compounds to infer degradation trends .
Methodological Considerations
Q. How should researchers design experiments to assess the photostability of this compound?
- Forced Degradation Studies : Expose samples to UV/Vis light (e.g., 365 nm) and monitor changes via UV spectroscopy or HPLC.
- Radical Scavenger Assays : Introduce antioxidants (e.g., BHT) to evaluate oxidative degradation mechanisms.
- Time-Resolved Spectroscopic Analysis : Track real-time photodegradation kinetics using stopped-flow techniques .
Q. What techniques validate the purity of this compound in multi-step syntheses?
- Elemental Analysis : Confirm C/H/N ratios match theoretical values.
- Differential Scanning Calorimetry (DSC) : Assess thermal behavior (e.g., melting point depression due to impurities).
- Counterion Analysis (if applicable) : Use ion chromatography for salts or co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
